molecular formula C15H18Cl2N4O3 B11102990 (3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide

(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide

Cat. No.: B11102990
M. Wt: 373.2 g/mol
InChI Key: AYBCKMMGXUDTTJ-AWQFTUOYSA-N
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Description

(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dichlorobenzene, isopropylamine, and hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H18Cl2N4O3

Molecular Weight

373.2 g/mol

IUPAC Name

N'-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-propan-2-yloxamide

InChI

InChI=1S/C15H18Cl2N4O3/c1-8(2)18-14(23)15(24)21-20-9(3)6-13(22)19-10-4-5-11(16)12(17)7-10/h4-5,7-8H,6H2,1-3H3,(H,18,23)(H,19,22)(H,21,24)/b20-9+

InChI Key

AYBCKMMGXUDTTJ-AWQFTUOYSA-N

Isomeric SMILES

CC(C)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)NC(=O)C(=O)NN=C(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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